

Thermodynamic Properties of 2,2,4,6,6-Pentamethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2,4,6,6-Pentamethylheptane**

Cat. No.: **B104275**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for **2,2,4,6,6-pentamethylheptane**. The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document includes tabulated thermodynamic parameters, detailed descriptions of the experimental protocols used for their determination, and a logical workflow diagram for the experimental determination of such properties.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of **2,2,4,6,6-pentamethylheptane** that have been experimentally determined or calculated.

Table 1: Physical and Thermochemical Properties

Property	Value	Units	Source
Molecular Formula	C ₁₂ H ₂₆	-	--INVALID-LINK--
Molecular Weight	170.3348	g/mol	--INVALID-LINK--
CAS Registry Number	13475-82-6	-	--INVALID-LINK--
Boiling Point (at 760 mmHg)	177.0 to 178.0	°C	The Good Scents Company
Melting Point	-67.0	°C	Parchem
Vapor Pressure (at 25 °C, est.)	1.422	mmHg	The Good Scents Company
Standard Enthalpy of Formation (gas)	-313.79	kJ/mol	Cheméo (Joback Method)
Standard Gibbs Free Energy of Formation	53.40	kJ/mol	Cheméo (Joback Method)

Table 2: Phase Change and Reaction Enthalpies

Property	Value	Units	Source
Enthalpy of Vaporization (at standard conditions)	48.97	kJ/mol	--INVALID-LINK--[1]
Enthalpy of Fusion	8.48	kJ/mol	Cheméo (Joback Method)
Energy of Isomerization from n-dodecane	-12.7	kJ/mol	--INVALID-LINK--[1]

Experimental Protocols

The determination of the thermodynamic properties of **2,2,4,6,6-pentamethylheptane** involves several key experimental techniques. The following sections detail the general methodologies employed for these measurements.

Determination of Enthalpy of Combustion and Isomerization

The energy of isomerization of n-dodecane to **2,2,4,6,6-pentamethylheptane** was determined by Melaugh, Mansson, and Rossini (1976) through combustion calorimetry.[\[1\]](#)

Principle: Combustion calorimetry involves the complete combustion of a known mass of a substance in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

- Bomb Calorimeter: A high-pressure stainless steel vessel designed to withstand the pressures of combustion.
- Water Bath: An insulated container of water in which the bomb is submerged.
- High-Precision Thermometer: To measure the temperature change of the water with high accuracy.
- Ignition System: To initiate the combustion reaction.

Procedure:

- A precisely weighed sample of the substance (either n-dodecane or **2,2,4,6,6-pentamethylheptane**) is placed in a crucible inside the bomb calorimeter.
- The bomb is sealed and pressurized with pure oxygen.
- The bomb is submerged in a known mass of water in the calorimeter.
- The initial temperature of the water is recorded.
- The sample is ignited via an electrical fuse.
- The combustion reaction proceeds, releasing heat into the bomb and the surrounding water.

- The final temperature of the water is recorded after thermal equilibrium is reached.
- The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.
- The energy of isomerization is then determined by taking the difference between the enthalpies of combustion of n-dodecane and **2,2,4,6,6-pentamethylheptane**.

Determination of Enthalpy of Vaporization by Correlation Gas Chromatography

Principle: Correlation gas chromatography is a technique used to determine the enthalpy of vaporization of volatile compounds.^[2] It relates the gas chromatographic retention time of a substance to its vapor pressure and, consequently, to its enthalpy of vaporization through the Clausius-Clapeyron equation. The retention time is dependent on the partitioning of the analyte between the mobile gas phase and the stationary liquid phase within the chromatography column.

Apparatus:

- Gas Chromatograph (GC): Equipped with a suitable column and a detector (e.g., flame ionization detector - FID).
- Temperature-Controlled Column Oven: Capable of precise temperature programming.
- Syringe: For injecting the sample.

Procedure:

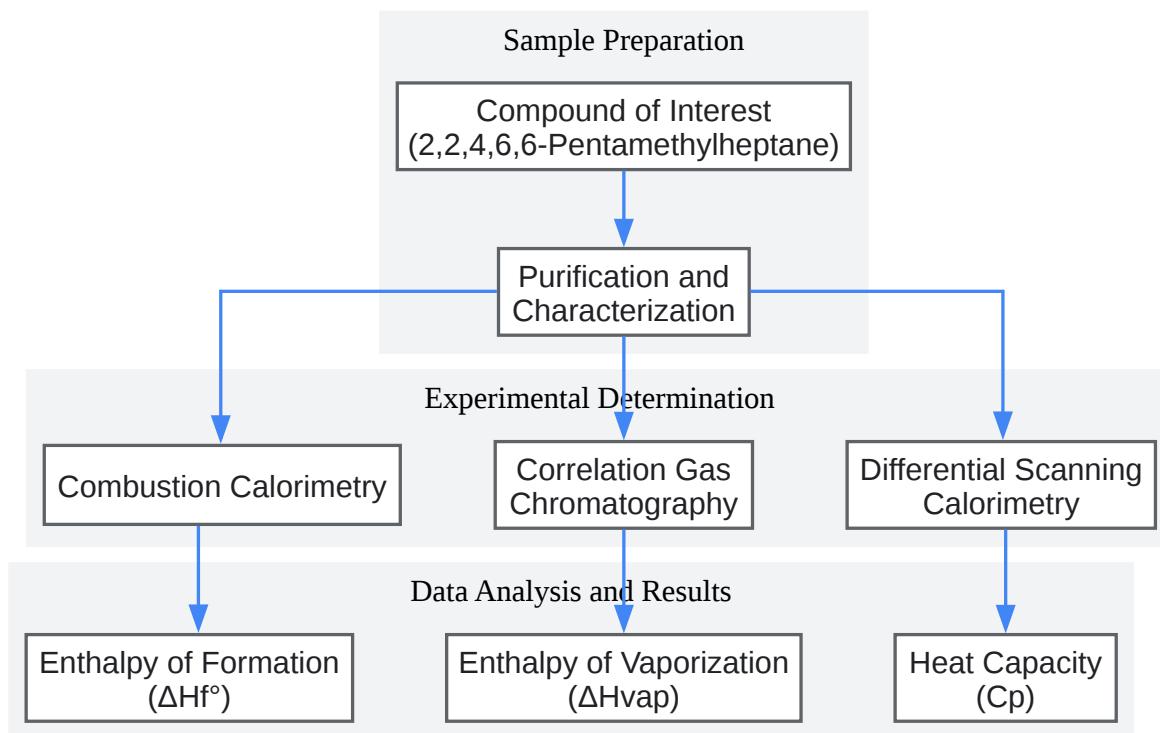
- A solution of **2,2,4,6,6-pentamethylheptane** is prepared in a suitable volatile solvent.
- A small volume of the solution is injected into the gas chromatograph.
- The compound travels through the heated column, and its retention time (the time it takes to reach the detector) is recorded.
- This process is repeated at several different column temperatures.

- The natural logarithm of the retention time is plotted against the reciprocal of the absolute temperature (in Kelvin).
- The slope of this plot is directly proportional to the enthalpy of vaporization.

Determination of Liquid Phase Heat Capacity by Differential Scanning Calorimetry (DSC)

Principle: Differential scanning calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.^[3] This difference in heat flow is used to determine the heat capacity of the sample.

Apparatus:


- Differential Scanning Calorimeter (DSC): Consists of two small pans (one for the sample, one for an empty reference) situated on a furnace.
- Sample Pans: Typically made of aluminum, hermetically sealed to contain the liquid sample.

Procedure:

- A small, accurately weighed amount of liquid **2,2,4,6,6-pentamethylheptane** is sealed in a sample pan. An empty pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The DSC is programmed to heat the sample and reference at a constant rate over a specified temperature range.
- The instrument measures the differential heat flow required to maintain both the sample and the reference at the same temperature.
- The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions.

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the general workflow for the experimental determination of key thermodynamic properties of a chemical compound.

[Click to download full resolution via product page](#)

Workflow for experimental determination of thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heptane, 2,2,4,6,6-pentamethyl- [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]

- 3. mse.ucr.edu [mse.ucr.edu]
- To cite this document: BenchChem. [Thermodynamic Properties of 2,2,4,6,6-Pentamethylheptane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104275#thermodynamic-data-for-2-2-4-6-6-pentamethylheptane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com